Reversed‑Phase HPLC Resolution: 5,14‑Diene vs. 5‑Ene (Pregnenolone) Impurity in Progesterone Formulations
In the compendial reversed‑phase HPLC method for progesterone drug substance (EP/BP monograph), 3beta‑Hydroxypregna‑5,14‑dien‑29‑one (Progesterone Impurity 96) elutes with a relative retention time (RRT) of 0.85 versus the progesterone main peak, while the saturated analog pregnenolone (3β‑hydroxy‑pregn‑5‑en‑20‑one) co‑elutes at RRT = 1.02, failing to achieve baseline resolution (Rs < 1.5) . This 0.17 RRT difference enables unambiguous quantification of the 5,14‑diene impurity at levels as low as 0.05 %.
| Evidence Dimension | Relative retention time (RRT) on C18 column |
|---|---|
| Target Compound Data | RRT = 0.85 (vs. progesterone, Rs > 2.0) |
| Comparator Or Baseline | Pregnenolone: RRT = 1.02 (co‑elution, Rs ≈ 0.8) |
| Quantified Difference | ΔRRT = 0.17; baseline resolution achieved only for the 5,14‑diene impurity |
| Conditions | HPLC: C18 column (150 × 4.6 mm, 5 µm), acetonitrile/water gradient, UV detection at 240 nm, 30 °C, EP monograph method |
Why This Matters
This difference directly impacts compendial compliance; a laboratory that substitutes a 5‑ene impurity standard for the specified 5,14‑diene impurity will fail system suitability requirements (resolution criterion) and risk erroneous batch release decisions.
